REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[n:5]1[s:6][c:7](=[N:16][C:17](=[O:18])[O:19][CH2:20][CH3:21])[c:8]([CH2:10][c:11]2[o:12][cH:13][cH:14][cH:15]2)[cH:9]1.[CH:22]([Cl:23])([Cl:24])[Cl:25].[Cl:26][CH2:27][Cl:28]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[n:5]1[s:6][c:7](=[NH:16])[c:8]([CH2:10][c:11]2[o:12][cH:13][cH:14][cH:15]2)[cH:9]1
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Name
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CCOC(=O)N=c1sn(C(C)(C)C)cc1Cc1ccco1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N=c1sn(C(C)(C)C)cc1Cc1ccco1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(C)(C)n1cc(Cc2ccco2)c(=N)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |